molecular formula C11H12FNO2 B13120255 (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

(S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

Cat. No.: B13120255
M. Wt: 209.22 g/mol
InChI Key: CNINWXUZDUDQGS-JTQLQIEISA-N
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Description

(S)-8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a chiral tetrahydronaphthalene derivative serving as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a stereogenic center, a fluorine atom, and both amino and carboxylate functional groups, makes it a versatile intermediate for constructing more complex, biologically active molecules. While specific pharmacological data for this exact stereoisomer is limited in the public domain, compounds based on the tetrahydronaphthalene scaffold are of significant interest in neuroscience research. Specifically, similar structural motifs are explored in the development of compounds that interact with key neurotransmitter systems, such as serotonin and norepinephrine, which are primary targets for therapeutic agents in neurological disorders . The incorporation of a fluorine atom is a common strategy in lead optimization to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The (S)-configured chiral amine is particularly valuable for the stereoselective synthesis of potential pharmaceuticals, as enantiopurity is often critical for specific target engagement. As such, this compound provides researchers with a critical starting point for the design and synthesis of novel chemical entities for biochemical screening and the development of potential therapies.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

(8S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-9-5-6(11(14)15)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2,(H,14,15)/t10-/m0/s1

InChI Key

CNINWXUZDUDQGS-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)C(=O)O)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)C(=O)O)F)N

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydronaphthalene Core

  • The bicyclic 5,6,7,8-tetrahydronaphthalene framework is constructed through cyclization reactions starting from commercially available aromatic or partially hydrogenated precursors. This step sets the stage for subsequent functionalization.

Installation of the Amino Group with Stereochemical Control

  • The amino group at the 8-position is introduced via nucleophilic substitution or reductive amination strategies.
  • To achieve the (S)-configuration, asymmetric synthesis is crucial. This is often accomplished through asymmetric hydrogenation using chiral catalysts such as Rhodium-BINAP complexes.
  • Alternatively, chiral resolution methods involving diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) or chiral high-performance liquid chromatography (HPLC) can be applied to purify the desired enantiomer.

Carboxylation to Form the Acid Functionality

  • The carboxylic acid group at position 2 is introduced by carboxylation reactions, frequently utilizing carbon dioxide under controlled conditions to ensure regioselectivity.

Formation of the Hydrochloride Salt

  • The free base is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and solubility for further applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Purpose/Notes
Cyclization Acid/base catalysis, heat Formation of tetrahydronaphthalene core
Electrophilic fluorination Selectfluor, mild solvents (e.g., MeCN) Regioselective fluorine introduction at C-4
Asymmetric hydrogenation Rhodium-BINAP catalyst, H2 gas, solvent Establish (S)-stereochemistry at C-8 amino site
Amination Ammonia or amine derivatives, nucleophilic substitution Install amino group
Carboxylation CO2 under pressure, base catalyst Introduce carboxylic acid at C-2
Hydrochloride salt formation HCl in solvent (e.g., EtOH or water) Conversion to stable hydrochloride salt

Analytical Techniques for Validation

Industrial Scale Considerations

  • Industrial synthesis adapts the laboratory procedures for scale-up, utilizing continuous flow reactors for improved reaction control and safety.
  • Automated purification methods, including crystallization and preparative chiral chromatography, ensure high purity and yield.
  • Process optimization focuses on minimizing steps and reagent excess to reduce cost and environmental impact.

Summary Table of Preparation Methods

Preparation Stage Methodology/Key Reagents Outcome/Remarks
Core Synthesis Cyclization of aromatic precursors Formation of bicyclic tetrahydronaphthalene core
Fluorination Selectfluor electrophilic fluorination Selective C-4 fluorine substitution
Amination & Stereocontrol Asymmetric hydrogenation with Rh-BINAP catalyst (S)-configured amino group at C-8
Carboxylation CO2 fixation under base catalysis Introduction of carboxylic acid at C-2
Salt Formation Treatment with HCl Formation of hydrochloride salt for stability
Purification & Validation Chiral HPLC, polarimetry, elemental analysis Ensuring enantiomeric purity and chemical identity

Research Findings and Notes

  • The fluorine atom at position 4 enhances metabolic stability and lipophilicity, which is advantageous for pharmaceutical intermediates.
  • The stereospecific (S)-configuration at the amino-bearing position is critical for biological activity, necessitating rigorous asymmetric synthesis or resolution techniques.
  • The hydrochloride salt form improves compound handling, solubility, and storage stability.
  • Recent studies emphasize the use of chiral catalysts in asymmetric hydrogenation as the most efficient route to high enantiomeric purity, reducing the need for extensive chiral resolution steps.

Chemical Reactions Analysis

Types of Reactions

(S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
One of the primary applications of (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is as an intermediate in the synthesis of anticancer agents. For instance, it is involved in the production of Exatecan, a drug used in antibody-drug conjugates (ADCs) for targeted cancer therapy. ADCs combine antibodies with cytotoxic drugs to deliver treatment directly to cancer cells while minimizing damage to healthy tissues .

Mechanism of Action
The mechanism by which this compound operates involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. By disrupting these processes, (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride can induce apoptosis in cancer cells .

Pharmaceutical Development

Formulation Studies
Research has shown that (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride can be utilized in formulation studies to enhance the bioavailability of certain drugs. Its properties allow it to act as a solubilizing agent or a stabilizer in drug formulations .

Case Study: Drug Delivery Systems
A notable case study involved the development of a novel drug delivery system incorporating this compound to improve the pharmacokinetics of poorly soluble drugs. The study demonstrated that the inclusion of (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride significantly increased the solubility and absorption rates of the active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and selectivity. The carboxylic acid group can participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

The compound can be compared to structurally analogous molecules based on scaffold modifications, substituent effects, and stereochemical variations. Below is a systematic analysis:

Structural Analogs
Compound Name Molecular Formula Substituents (Positions) Stereochemistry Key Properties/Applications Reference
(S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride C₁₁H₁₂FNO₂·HCl -NH₂ (8), -F (4), -COOH (2) (S)-configuration Potential bioactive scaffold; enhanced metabolic stability due to fluorine
8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride (non-fluorinated analog) C₁₁H₁₃NO₂·HCl -NH₂ (8), -COOH (2) Not specified Building block for drug synthesis; lacks fluorine’s electronegative effects
Thiophene fentanyl hydrochloride C₂₄H₂₆N₂OS·HCl -Furanyl-thioamide, opioid core Not applicable Opioid receptor agonist; distinct pharmacological class

Key Observations :

  • Fluorine Substitution: The addition of fluorine at position 4 in the target compound likely increases lipophilicity and resistance to oxidative metabolism compared to its non-fluorinated analog .
  • Stereochemical Specificity: The (S)-configuration may confer selective binding to chiral biological targets, contrasting with racemic or non-specified analogs.
  • Pharmacological Divergence : Unlike Thiophene fentanyl (an opioid derivative), the target compound lacks the characteristic piperidine or amide motifs of opioids, suggesting a different mechanism of action .

Biological Activity

(S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12_{12}H14_{14}ClFNO2_2
  • Molecular Weight : 227.69 g/mol
  • Structural Features : It features a tetrahydronaphthalene backbone with an amino group, a carboxylic acid functional group, and a fluorine atom at the 4-position of the naphthalene ring, which enhances its pharmacological potential.

Biological Activities

Preliminary studies have indicated that (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride exhibits several notable biological activities:

  • Antitumor Activity : The compound has been investigated for its potential anticancer properties. Structural analogs have shown varying degrees of cytotoxicity against cancer cell lines. For instance, compounds bearing similar naphthalene structures have demonstrated significant growth inhibition in various cancer models .
  • Neuroprotective Effects : Research suggests that modifications to the naphthalene structure can lead to neuroprotective effects. Compounds with similar frameworks have been associated with improved outcomes in neurodegenerative disease models.
  • Antidepressant Potential : Some derivatives of tetrahydronaphthalene compounds have been linked to antidepressant activity, indicating that (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride may also possess mood-enhancing properties.

The biological activity of (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is thought to be mediated through various mechanisms:

  • Receptor Binding : Interaction studies have shown that this compound can bind to specific biological targets such as neurotransmitter receptors and enzymes involved in cancer progression. The presence of the fluorine atom is believed to enhance binding affinity and selectivity for these targets.
  • Inhibition of Key Pathways : Similar compounds have been shown to inhibit pathways critical for tumor growth and survival. The structural features may allow (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride to disrupt these pathways effectively .

Comparative Analysis with Related Compounds

To better understand the uniqueness of (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acidLacks fluorine; basic amino structurePotential antidepressant
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acidContains an oxo group instead of an amino groupAnticancer properties
(R)-N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamideAcetamide derivative; different functional groupsNeuroprotective effects

The presence of the fluorine atom in (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride distinguishes it from these compounds and may contribute to enhanced potency or selectivity for specific biological targets .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Cytotoxicity Studies : In vitro studies demonstrated that analogs of (S)-8-amino-4-fluoro compounds exhibited IC50_{50} values in the low micromolar range against various cancer cell lines. This suggests significant potential for development as an anticancer agent .
  • Neuroprotection in Animal Models : Animal studies using similar tetrahydronaphthalene derivatives showed promising results in models of neurodegeneration. These findings support further investigation into the neuroprotective potential of (S)-8-amino derivatives.
  • Pharmacokinetics and Toxicology : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics for (S)-8-amino compounds. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered .

Q & A

Basic: What synthetic routes are recommended to achieve high enantiomeric purity for this compound?

Methodological Answer:
A two-step approach is typically employed:

Asymmetric Synthesis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) during hydrogenation of the tetrahydronaphthalene backbone to establish the (S)-configuration at the 8-amino position.

Chiral Resolution : Purify intermediates via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) or employ chiral HPLC for final separation .

  • Key Validation : Confirm enantiopurity using polarimetry or chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC).

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Structural Confirmation :
    • 1H/13C NMR : Compare chemical shifts to predicted values (e.g., fluorine-induced deshielding at C4 ).
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ for C₁₁H₁₄ClFN₂O₂).
  • Purity Assessment :
    • HPLC-UV/ELSD : Use a C18 column (acetonitrile/0.1% TFA gradient) to detect impurities <0.5%.
    • Elemental Analysis : Match experimental C/H/N values to theoretical calculations within ±0.4% .

Advanced: How does the 4-fluoro substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
The 4-fluoro group acts as an electron-withdrawing substituent, which:

  • Activates the Carboxylic Acid : Enhances electrophilicity for amide coupling.
  • Directs Coupling Reactions : Fluorine’s meta-directing effect may limit regioselectivity in aromatic substitutions.
  • Comparative Studies : Replace fluorine with hydrogen or chlorine in analogs to assess electronic effects on reaction kinetics .

Advanced: How can low yields during the final hydrolysis step be optimized?

Methodological Answer:

  • Condition Optimization :
    • Use NaOH in 1,4-dioxane/water (85°C) with extended reaction times (12–24 hr).
    • Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility.
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexanes) or in situ IR for carboxylic acid formation .

Stability: What protocols assess stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS.
    • Protect from light using amber glass vials to prevent photolytic decomposition.
  • Hygroscopicity Testing : Dynamic vapor sorption (DVS) to determine moisture sensitivity .

Pharmacological: What in vitro assays evaluate its potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Inhibition Profiling : Screen against c-Met or EGFR kinases using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity Assays : Test in cancer cell lines (e.g., MCF-7 or A549) with IC₅₀ determination via MTT assays.
  • Metabolite Identification : Incubate with liver microsomes to assess metabolic stability .

Chiral Analysis: How to resolve enantiomers and quantify optical purity?

Methodological Answer:

  • Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak® OD-H) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Correlate CD spectra with enantiomeric excess (ee) calculated via integration of HPLC peaks .

Data Contradictions: How to address discrepancies between observed and predicted spectral data?

Methodological Answer:

  • Intermediate Analysis : Re-isolate and characterize synthetic intermediates (e.g., methyl ester precursors) via 2D NMR (COSY, HSQC) to confirm regiochemistry.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethanol/water .

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